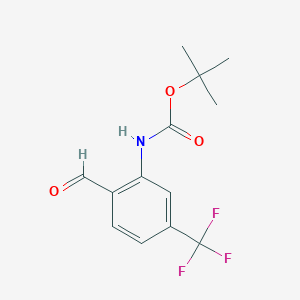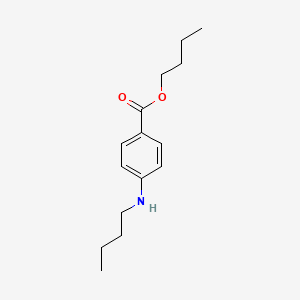![molecular formula C20H20N2O3 B13445249 methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate CAS No. 1060809-98-4](/img/structure/B13445249.png)
methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate is a complex organic compound that features an indole ring, an acetyl group, and a phenylpropanoate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate typically involves multiple steps, starting from readily available precursors. One common route might involve the following steps:
Formation of the Indole Derivative: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Acetylation: The indole derivative can then be acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with Phenylpropanoate: The acetylated indole can be coupled with a phenylpropanoate derivative through an esterification reaction, using reagents like dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Nitro or halogenated phenyl derivatives.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving indole derivatives.
Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate would depend on its specific interactions with molecular targets. For example, indole derivatives are known to interact with various enzymes and receptors, potentially modulating their activity. The acetyl group could also play a role in these interactions by forming hydrogen bonds or other non-covalent interactions.
相似化合物的比较
Similar Compounds
Tryptophan: An amino acid with an indole ring.
Indole-3-acetic acid: A plant hormone with an indole ring and an acetic acid moiety.
Phenylalanine: An amino acid with a phenyl ring.
Uniqueness
Methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate is unique due to its combination of an indole ring, an acetyl group, and a phenylpropanoate moiety. This unique structure could confer distinct chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
1060809-98-4 |
|---|---|
分子式 |
C20H20N2O3 |
分子量 |
336.4 g/mol |
IUPAC 名称 |
methyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C20H20N2O3/c1-25-20(24)18(11-14-7-3-2-4-8-14)22-19(23)12-15-13-21-17-10-6-5-9-16(15)17/h2-10,13,18,21H,11-12H2,1H3,(H,22,23)/t18-/m0/s1 |
InChI 键 |
GEGAFQZCVUOFHP-SFHVURJKSA-N |
手性 SMILES |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
规范 SMILES |
COC(=O)C(CC1=CC=CC=C1)NC(=O)CC2=CNC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S,3S,6S)-3,4,5-trihydroxy-6-[[(8R,9S,10R,13S,14S,17S)-10,13,17-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylic acid](/img/structure/B13445173.png)
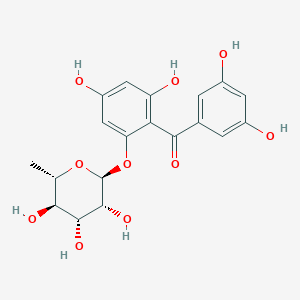
![(3b,24R)-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-cholest-5-en-24-ol](/img/structure/B13445189.png)
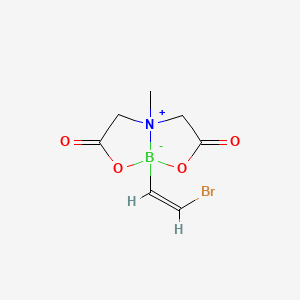

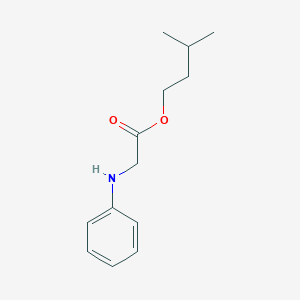
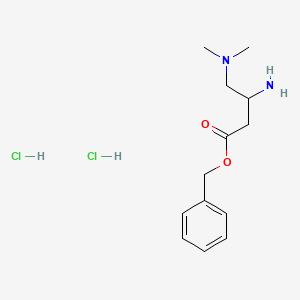
![[3,4,5-Triacetyloxy-6-[3-(1-benzothiophen-2-ylmethyl)-4-fluorophenyl]-6-methoxyoxan-2-yl]methyl acetate](/img/structure/B13445203.png)
![3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13445206.png)
![3,3-dimethyl-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carboxylic acid](/img/structure/B13445216.png)
